N',N'-dimethylpropanediamide

Peptidomimetics Conformational Analysis Physical Organic Chemistry

N',N'-Dimethylpropanediamide (N1,N1-dimethylmalonamide) is the unsymmetrically substituted bis-amide essential for medicinal chemistry programs. Unlike generic malonamide or the symmetrical N,N'-dimethyl isomer, this single N,N-dimethylamide architecture is required for the annulation of 2-(acetamidomethyl)-4-aryloxazoles (81% scalable yield) and provides a well-characterized 1.4–1.6 kcal/mol intramolecular amide-amide hydrogen bond for peptidomimetic scaffold design. Procure only ≥98% purity to guarantee reproducible kinetic, SAR and conformational data.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 131566-91-1
Cat. No. B135063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',N'-dimethylpropanediamide
CAS131566-91-1
SynonymsPropanediamide, N,N-dimethyl- (9CI)
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC(=O)N
InChIInChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8)
InChIKeyBONKBSKIEUBANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N',N'-Dimethylpropanediamide (CAS 131566-91-1): Procurement-Grade Unsymmetrical Malonamide for Heterocyclic Synthesis and Conformational Research


N',N'-Dimethylpropanediamide (CAS 131566-91-1), systematically N1,N1-dimethylmalonamide, is an unsymmetrically substituted bis-amide with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound features a primary amide group and a tertiary N,N-dimethylamide group within a three-carbon backbone, rendering it a versatile building block in organic synthesis, particularly within the pharmaceutical industry . Its procurement is primarily driven by its unique structural properties, which confer distinct reactivity and conformational behavior compared to its symmetrical and unsubstituted analogs, making it a specific tool for targeted applications rather than a general-purpose reagent.

Why Unsubstituted Malonamide or Symmetrical Dimethylmalonamides Cannot Replace N',N'-Dimethylpropanediamide in Research Protocols


Substituting N',N'-dimethylpropanediamide with generic, unsubstituted malonamide or the symmetrical N,N'-dimethylmalonamide isomer is not chemically equivalent and can lead to divergent experimental outcomes. The unsymmetrical substitution pattern of N',N'-dimethylpropanediamide directly dictates its conformational preferences and intramolecular hydrogen-bonding capacity, which are fundamentally different from its symmetrical counterparts [1]. Specifically, the presence of a single N,N-dimethylamide group versus two or none alters the compound's ability to act as a hydrogen bond donor and acceptor, thereby affecting its reactivity in annulation reactions and its behavior as a ligand or structural motif . This specific architecture is essential for achieving the desired product yields and selectivity in heterocyclic syntheses, as well as for interpreting biophysical studies on amide hydrogen bonding.

N',N'-Dimethylpropanediamide (CAS 131566-91-1): Quantitative Differentiation from Analogs in Conformation, Synthesis, and Biophysics


Intramolecular Hydrogen Bond Enthalpy: A Quantified Driver of Unique Solution Conformation

N',N'-dimethylpropanediamide forms a unique nine-membered intramolecular hydrogen-bonded ring, a structural feature absent in its closest symmetric analog, N,N'-dimethylmalonamide. The enthalpy of this hydrogen bond has been quantitatively measured via variable-temperature NMR and IR spectroscopy. [1]

Peptidomimetics Conformational Analysis Physical Organic Chemistry Hydrogen Bonding

Scalable Synthetic Yield: A Validated Procurement Advantage for Heterocyclic Synthesis

A practical, readily scalable synthesis of N',N'-dimethylpropanediamide has been reported, which is critical for its utility as a building block. This synthetic route yields the target compound with an efficiency that directly enables its application in preparing 2,4-disubstituted oxazoles, a reaction where alternative diamide reagents are not viable.

Organic Synthesis Process Chemistry Medicinal Chemistry Oxazole Synthesis

Computed Conformational Profile: Distinguishing Geometry from Symmetrical Analogs

Ab initio computational studies have identified distinct stable conformers for N',N'-dimethylpropanediamide in comparison to its unsubstituted and symmetrically substituted analogs. This theoretical differentiation confirms that the unsymmetrical substitution pattern leads to unique low-energy geometries, which have implications for its interactions with biological targets or metal ions. [1]

Computational Chemistry Molecular Modeling Ligand Design Conformational Analysis

Commercial Purity Specifications: A Baseline for Reproducible Procurement

Reputable vendors offer N',N'-dimethylpropanediamide with a standard purity specification of 98%. This level of purity is critical for ensuring consistent and predictable yields in multi-step syntheses, such as the preparation of 2,4-disubstituted oxazoles, where the presence of impurities could lead to unwanted side reactions or lower efficiency.

Procurement Quality Control Synthetic Chemistry Compound Management

Validated Application Scenarios for N',N'-Dimethylpropanediamide (CAS 131566-91-1) Based on Quantitative Evidence


Synthesis of 2,4-Disubstituted Oxazoles via Annulation

The primary validated application for N',N'-dimethylpropanediamide is as a key building block in the preparation of 2-(acetamidomethyl)-4-aryloxazoles from α-bromoketones . The specific unsymmetrical substitution pattern is essential for this annulation reaction, which is a cornerstone in medicinal chemistry for generating heterocyclic libraries. A scalable, 81% yielding synthesis of the diamide reagent itself ensures that this route is viable for both discovery and early development stages .

Design of Peptidomimetics with Defined Conformational Biases

N',N'-dimethylpropanediamide serves as a minimalist model system for studying the conformational effects of a single, enthalpically favored (1.4-1.6 kcal/mol) intramolecular amide-amide hydrogen bond . Researchers can leverage this well-characterized, thermodynamic bias to design peptidomimetic scaffolds that adopt specific, predictable secondary structures in solution, which is crucial for modulating interactions with biological targets .

Rational Ligand and Scaffold Design Informed by Computational Chemistry

Computational studies have revealed that N',N'-dimethylpropanediamide populates a distinct conformational space relative to its symmetric and unsubstituted analogs . This information is directly applicable to structure-based drug design and molecular modeling efforts, where this compound or its derivatives can be selected as a core scaffold with unique and predictable 3D geometries for engaging a specific binding pocket or coordinating to a metal center .

High-Fidelity Synthetic and Biophysical Research Requiring Consistent Purity

For applications demanding high reproducibility—such as detailed kinetic studies, the generation of robust SAR data, or precise biophysical measurements—the procurement of N',N'-dimethylpropanediamide with a specified 98% purity is essential . This level of purity minimizes the variable of unknown contaminants, ensuring that the unique hydrogen-bonding and conformational properties of the compound, rather than the effects of impurities, drive the experimental outcome .

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